molecular formula C4H6OS2 B141384 4-Methyl-1,3-dithiolan-2-one CAS No. 21548-49-2

4-Methyl-1,3-dithiolan-2-one

Cat. No.: B141384
CAS No.: 21548-49-2
M. Wt: 134.2 g/mol
InChI Key: DSLRLRPNJIGHLW-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dithiolan-2-one (MDTO) is a sulfur-containing organic compound that has shown great potential in various scientific research applications. It is a cyclic thioether with a molecular formula of C4H8OS2 and a molecular weight of 136.24 g/mol. MDTO is widely used in the field of organic synthesis due to its unique chemical properties, which make it a valuable building block for the construction of complex organic molecules.

Scientific Research Applications

Conformational Analysis and Flexibility

  • Keskinen, Nikkilä, and Pihlaja (1973) conducted a study on 2-Alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans, revealing the flexibility of the dithiolan ring system. This study suggests potential applications in molecular dynamics and structural analysis (Keskinen, Nikkilä, & Pihlaja, 1973).

Synthesis of Specialized Compounds

  • Wang Ting-ting (2010) described the synthesis of 2-(3-Nitro-4-Methoxyformyl)-Aryl-1,3-Dithiolanes, highlighting applications in creating new compounds with specific properties, like sweet spice of grease and meat (Wang Ting-ting, 2010).

Applications in Chemical Modifications

Gas-Phase Conformations and Spectroscopy

  • A study by Vinh D. Van et al. (2018) on the gas-phase conformations of 2-methyl-1,3-dithiolane using microwave spectroscopy could have implications in understanding molecular structures and behavior in gaseous states (Vinh D. Van, Stahl, Schwell, & Nguyen, 2018).

Properties

IUPAC Name

4-methyl-1,3-dithiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRLRPNJIGHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944155
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21548-49-2
Record name Benzotriazole, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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